molecular formula C9H9FO2 B2711147 2-Fluoro-4-methoxy-5-methylbenzaldehyde CAS No. 1781804-90-7

2-Fluoro-4-methoxy-5-methylbenzaldehyde

Cat. No.: B2711147
CAS No.: 1781804-90-7
M. Wt: 168.167
InChI Key: ONSDMJSLGGGRSJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxy-5-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. Another method involves the reaction of p-fluorotoluene with 1,1-dichlorodimethyl ether .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxy-5-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-methylbenzaldehyde involves its interaction with cellular components. For instance, it may disrupt cellular antioxidation systems, making it effective against fungal pathogens . The molecular targets and pathways involved include enzymes and proteins that are crucial for maintaining cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxy-5-methylbenzaldehyde is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-fluoro-4-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDMJSLGGGRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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